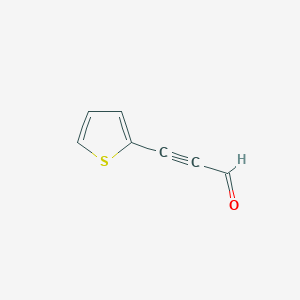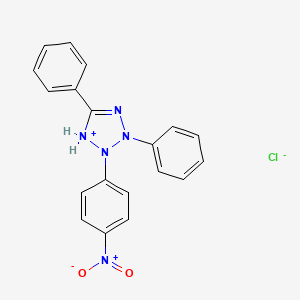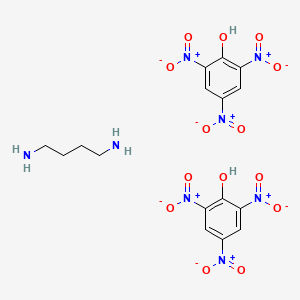
Butane-1,4-diamine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butane-1,4-diamine: This compound can be synthesized through the hydrogenation of succinonitrile. The reaction involves the reduction of succinonitrile using hydrogen gas in the presence of a catalyst such as nickel or palladium.
2,4,6-Trinitrophenol: This compound is typically prepared by the nitration of phenol. The reaction involves treating phenol with a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of 2,4,6-trinitrophenol.
Industrial Production Methods
Butane-1,4-diamine: Industrially, butane-1,4-diamine is produced by the hydrogenation of succinonitrile, which is derived from the reaction of acrylonitrile with hydrogen cyanide.
2,4,6-Trinitrophenol: Industrial production of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of sulfuric acid and nitric acid under controlled conditions to ensure safety and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Butane-1,4-diamine can undergo oxidation to form various oxidation products, including aldehydes and carboxylic acids.
Reduction: 2,4,6-Trinitrophenol can be reduced to form amino derivatives, such as 2,4,6-triaminophenol.
Substitution: Both butane-1,4-diamine and 2,4,6-trinitrophenol can undergo substitution reactions. For example, butane-1,4-diamine can react with acyl chlorides to form amides, while 2,4,6-trinitrophenol can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as acyl chlorides, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation of Butane-1,4-diamine: Products include butanedial and butanedioic acid.
Reduction of 2,4,6-Trinitrophenol: Products include 2,4,6-triaminophenol.
Substitution Reactions: Products vary depending on the reagents used, such as amides from butane-1,4-diamine and substituted phenols from 2,4,6-trinitrophenol.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Polymers: Butane-1,4-diamine is used as a monomer in the synthesis of polyamides and polyurethanes.
Explosive Detection: 2,4,6-Trinitrophenol is used in the development of sensors for detecting explosives due to its nitroaromatic structure.
Biology
Biogenic Amine: Butane-1,4-diamine is a biogenic amine involved in cellular metabolism and growth.
Medicine
Antimicrobial Agents: Derivatives of butane-1,4-diamine are investigated for their antimicrobial properties.
Drug Development: 2,4,6-Trinitrophenol derivatives are explored for potential therapeutic applications.
Industry
Corrosion Inhibitors: Butane-1,4-diamine is used in formulations to prevent corrosion in industrial systems.
Dyes and Pigments: 2,4,6-Trinitrophenol is used in the production of dyes and pigments.
Mecanismo De Acción
Butane-1,4-diamine
Molecular Targets: Butane-1,4-diamine interacts with enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase.
Pathways: It is involved in the biosynthesis of spermidine and spermine, which are essential for cell growth and differentiation.
2,4,6-Trinitrophenol
Molecular Targets: 2,4,6-Trinitrophenol interacts with proteins and enzymes through its nitro groups, leading to oxidative stress and cellular damage.
Pathways: It induces oxidative stress pathways, leading to apoptosis in cells.
Comparación Con Compuestos Similares
Similar Compounds
Butane-1,4-diamine: Similar compounds include 1,3-diaminopropane and 1,6-diaminohexane.
2,4,6-Trinitrophenol: Similar compounds include 2,4,6-trinitrotoluene and 2,4-dinitrophenol.
Uniqueness
Butane-1,4-diamine: Its role as a biogenic amine and its involvement in polyamine biosynthesis make it unique compared to other diamines.
2,4,6-Trinitrophenol: Its high explosive power and use in explosive detection distinguish it from other nitroaromatic compounds.
Propiedades
Número CAS |
18605-28-2 |
|---|---|
Fórmula molecular |
C16H18N8O14 |
Peso molecular |
546.4 g/mol |
Nombre IUPAC |
butane-1,4-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C6H3N3O7.C4H12N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3-1-2-4-6/h2*1-2,10H;1-6H2 |
Clave InChI |
VKPQBZPTVSTCCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


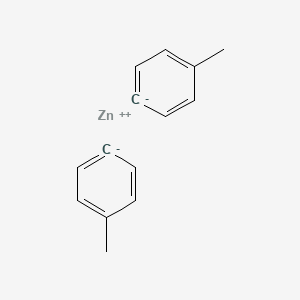
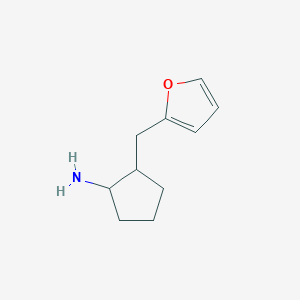
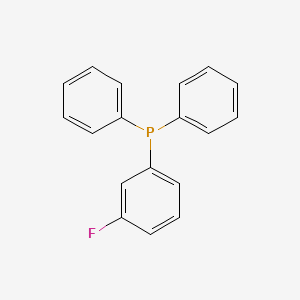



![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)


